Cyclobutylpropionitrile
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Overview
Description
Cyclobutylpropionitrile is an organic compound that belongs to the class of nitriles It consists of a cyclobutyl group attached to a propionitrile moiety
Scientific Research Applications
Cyclobutylpropionitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: this compound derivatives are explored for their potential therapeutic properties. They are evaluated for their efficacy in treating various medical conditions.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclobutylpropionitrile can be synthesized through several methods. One common approach involves the reaction of cyclobutylmagnesium bromide with acrylonitrile under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as tetrahydrofuran. The reaction proceeds as follows: [ \text{Cyclobutylmagnesium bromide} + \text{Acrylonitrile} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, this compound can be produced using a continuous flow process. This method involves the use of a fixed-bed reactor where the reactants are passed over a catalyst bed at elevated temperatures and pressures. The process ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Cyclobutylpropionitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of cyclobutylpropylamine.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, where nucleophiles such as amines or alcohols replace the nitrile group to form amides or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.
Substitution: Amines, alcohols, acidic or basic catalysts.
Major Products:
Oxidation: Cyclobutylpropionic acid.
Reduction: Cyclobutylpropylamine.
Substitution: Cyclobutylpropionamide, cyclobutylpropionate.
Mechanism of Action
The mechanism of action of cyclobutylpropionitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Cyclobutylpropionitrile can be compared with other nitriles and cycloalkyl compounds:
Cyclobutylacetonitrile: Similar structure but with a different carbon chain length.
Cyclopropylpropionitrile: Smaller ring size, different reactivity.
Cyclopentylpropionitrile: Larger ring size, different steric effects.
Uniqueness: this compound is unique due to its specific ring size and the presence of the nitrile group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
IUPAC Name |
2-cyclobutylpropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N/c1-6(5-8)7-3-2-4-7/h6-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZWRBQRSDRIGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1CCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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